molecular formula C14H11Cl2NO4S B2423727 2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid CAS No. 328028-05-3

2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid

Cat. No.: B2423727
CAS No.: 328028-05-3
M. Wt: 360.21
InChI Key: SDCKTRXYNWWKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H11Cl2NO4S. It is a derivative of benzoic acid, characterized by the presence of chloro and sulfamoyl groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid typically involves the sulfonation of 2-chlorobenzoic acid followed by chlorination and subsequent reactions with appropriate reagents to introduce the sulfamoyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and chlorination processes, utilizing advanced equipment to maintain reaction conditions and ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various chloro-substituted compounds. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid is unique due to its specific combination of chloro and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c1-8-2-3-9(6-13(8)16)17-22(20,21)10-4-5-12(15)11(7-10)14(18)19/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCKTRXYNWWKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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